

Application Notes and Protocols: AR-C67085 in Animal Models of Thrombosis

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Compound of Interest

Compound Name: AR-C67085

Cat. No.: B605564

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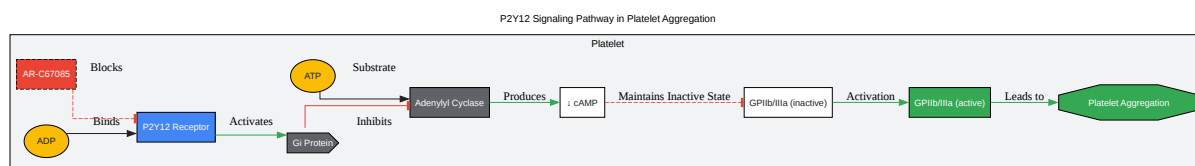
Introduction

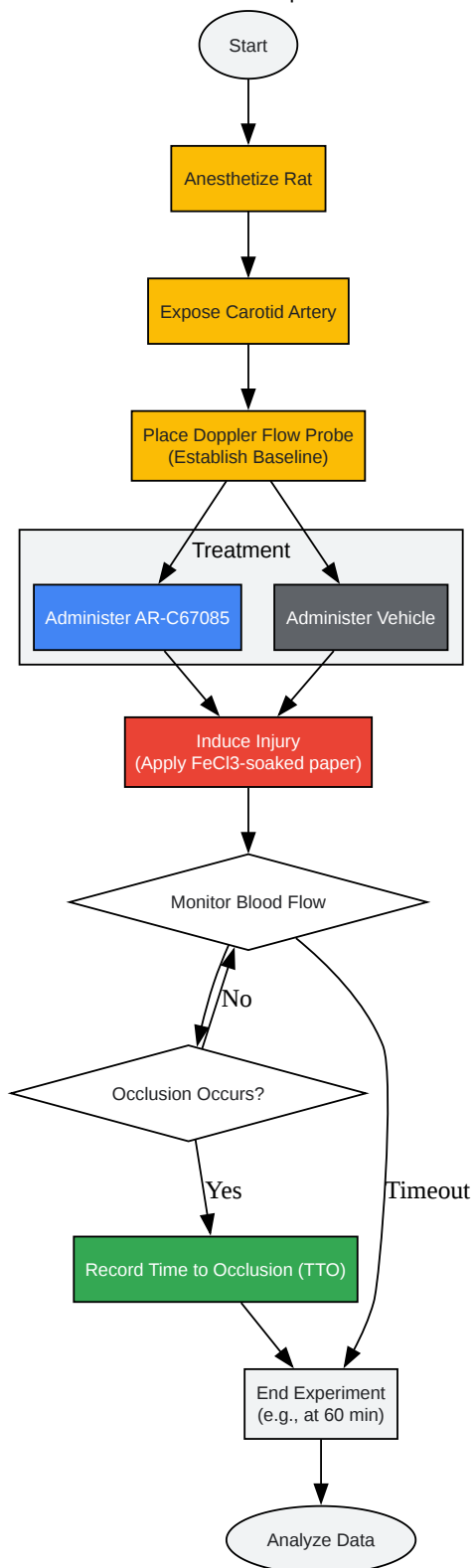
AR-C67085 is a potent and selective antagonist of the P2Y₁₂ receptor, a key player in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. As a member of the cyclopentyl-triazolo-pyrimidine class of antiplatelet agents, it represents a critical area of research in the development of novel antithrombotic therapies. Understanding its efficacy and safety profile in preclinical animal models is paramount for its translation to clinical applications. These application notes provide a comprehensive overview of the in vivo studies of **AR-C67085** in established animal models of thrombosis, including detailed experimental protocols and a summary of quantitative data.

Mechanism of Action: P2Y₁₂ Receptor Antagonism

The primary mechanism of action for **AR-C67085** is the inhibition of the P2Y₁₂ receptor on the surface of platelets. ADP, released from dense granules of activated platelets or damaged red blood cells, binds to two purinergic receptors: P2Y₁ and P2Y₁₂. The P2Y₁₂ receptor, coupled to the inhibitory G-protein (G_i), plays a crucial role in amplifying and sustaining the platelet aggregation response. Upon activation by ADP, the P2Y₁₂ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the de-inhibition of proteins that promote platelet activation, ultimately leading to the conformational change of the glycoprotein IIb/IIIa receptor, which is essential for fibrinogen binding and platelet aggregation. **AR-C67085**, by blocking the P2Y₁₂ receptor,

prevents this signaling cascade, thereby inhibiting platelet aggregation and thrombus formation.



FeCl₃-Induced Thrombosis Experimental Workflow[Click to download full resolution via product page](#)

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